2,2-Diphenylthioacetamide
Overview
Description
2,2-Diphenylthioacetamide is a chemical compound that is part of a broader class of thioacetamide derivatives. These compounds are characterized by the presence of a thioacetamide functional group, which is an acetamide where the oxygen atom is replaced by a sulfur atom, and are often used in various chemical syntheses and applications due to their reactivity and functional group transformations.
Synthesis Analysis
The synthesis of compounds related to 2,2-diphenylthioacetamide involves the use of various starting materials and reagents to introduce the desired functional groups. For instance, the synthesis of 2,2-diphenyl-N-(R-carbamothioyl)acetamide derivatives involves the reaction of appropriate amines with 2,2-diphenylthioacetamide to introduce the N-substituted carbamothioyl group . Similarly, the synthesis of related anilidoquinoline and acetamide derivatives has been reported, which involves the condensation of different amines with quinoline derivatives and chloroacetamides, respectively .
Molecular Structure Analysis
The molecular structure of 2,2-diphenylthioacetamide derivatives has been studied using various spectroscopic methods and, in some cases, confirmed by X-ray crystallography. For example, the crystal structure of 2,2-diphenyl-N-(diethylcarbamothioyl)acetamide (HL1) was determined, showing that it crystallizes in the monoclinic space group with specific unit cell parameters . The molecular structure of these compounds is crucial for understanding their reactivity and the types of complexes they can form with metals.
Chemical Reactions Analysis
2,2-Diphenylthioacetamide derivatives undergo various chemical reactions, including complexation with metals and oxidation. Nickel and copper complexes with 2,2-diphenyl-N-(alkyl(aryl)carbamothioyl)acetamide have been synthesized, indicating the ability of these ligands to chelate metal ions . Oxidation reactions of related acetamide derivatives have been explored, yielding multiple products depending on the oxidant and reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-diphenylthioacetamide derivatives are influenced by their molecular structure. The polarity and conformation of these compounds have been studied using the dipole moment method and quantum chemical calculations, revealing the existence of different conformers and preferred orientations of certain bonds . These properties are essential for understanding the behavior of these compounds in various environments and their potential applications.
Scientific Research Applications
Monoamine Transporter Binding
2,2-Diphenylthioacetamide, specifically in the form of 2-[(Diphenylmethyl)sulfinyl]acetamide (modafinil), is noted for its unique binding to the dopamine transporter (DAT) differing from substances like cocaine. This property has potential applications in treating psychostimulant abuse. Substituting diphenyl rings in this compound alters its binding affinity to DAT, with certain substitutions showing improved binding affinity and selectivity over serotonin transporter (SERT) (Okunola-Bakare et al., 2014).
Neurochemical Substrates
2-[(Diphenylmethyl)sulfinyl]acetamide (modafinil) shows interactions with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. It's being assessed for a range of neuropsychiatric disorders and medical conditions due to these interactions. In vivo studies indicate modafinil occupancy in striatal DAT and thalamic NET sites, suggesting its role in modulating catecholamine transporters (Madras et al., 2006).
Synthetic and Analytical Characterization
Research into substances like diphenidine, a compound with the diphenylethylamine nucleus similar to 2,2-Diphenylthioacetamide, has expanded to include synthetic and analytical characterization. This includes studying the differentiation between isomeric pairs and investigating their effects on N-methyl-D-aspartate-mediated field excitatory postsynaptic potentials, contributing to an understanding of dissociative agents (Wallach et al., 2015).
Thermal Degradation Analysis
The thermal degradation of 2-[(Diphenylmethyl)sulfinyl]acetamide and related compounds has been studied using gas chromatography-mass spectrometry. This analysis helps in understanding the stability and degradation products of these compounds, which is crucial for their accurate identification and characterization in various applications (Dowling et al., 2017).
Dopamine System Interaction
Compounds like Diphenylpyraline, similar in structure to 2,2-Diphenylthioacetamide, have been studied for their interactions with the dopamine system. These studies have shown that such compounds can act as competitive dopamine transporter inhibitors, akin to the effects of cocaine, indicating potential applications in studying and treating disorders involving dopamine system dysregulation (Lapa et al., 2005).
properties
IUPAC Name |
2,2-diphenylethanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NS/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAWTTMRRXVHNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169949 | |
Record name | Acetamide, 2,2-diphenylthio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenylthioacetamide | |
CAS RN |
17518-50-2 | |
Record name | α-Phenylbenzeneethanethioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17518-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2,2-diphenylthio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017518502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2,2-diphenylthio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17518-50-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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